REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][C:4]([OH:6])=[O:5].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>C(O)(=O)C>[NH2:1][C@H:2]([CH2:3][C:4]([OH:6])=[O:5])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|
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Name
|
|
Quantity
|
2.378 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
236 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 40 minutes at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer and a calcium chloride tube
|
Type
|
ADDITION
|
Details
|
was added dropwise to the solution
|
Type
|
STIRRING
|
Details
|
stirred for 80 minutes at room temperature
|
Duration
|
80 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |